molecular formula C21H18N4O B4631044 1-(1H-benzimidazol-2-yl)-6-(4-methylphenyl)-1,5,6,7-tetrahydro-4H-indazol-4-one

1-(1H-benzimidazol-2-yl)-6-(4-methylphenyl)-1,5,6,7-tetrahydro-4H-indazol-4-one

Cat. No. B4631044
M. Wt: 342.4 g/mol
InChI Key: NMKBJENVYGEOOV-UHFFFAOYSA-N
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Description

The compound of interest belongs to the class of organic compounds known for their complex structure and potential for various biological activities. Compounds with similar structural features, such as benzimidazole derivatives, have been extensively studied for their pharmacological properties.

Synthesis Analysis

Synthesis of similar compounds typically involves multi-step chemical reactions, starting from basic benzimidazole scaffolds. For example, the synthesis of benzimidazole derivatives might include condensation reactions, nitration, bromination, or the use of different reagents like Con.Nitric acid, sulphuric acid HBr, and Anhydrous ZnCl2 (Sharma, Kohli, & Sharma, 2010).

Molecular Structure Analysis

The molecular structure of benzimidazole derivatives reveals a planar, conjugated, and aromatic system, which is crucial for their biological activity. X-ray diffraction and spectroscopic methods, such as NMR and FT-IR, are commonly used to elucidate their structures (Li, Liu, Ma, & Dong, 2012).

Chemical Reactions and Properties

Benzimidazole derivatives undergo various chemical reactions, including electrophilic substitution, which allows for the introduction of different functional groups. These reactions are influenced by the steric and electronic properties of the benzimidazole core (El’chaninov & Aleksandrov, 2016).

Physical Properties Analysis

The physical properties of benzimidazole derivatives, such as solubility, melting point, and crystalline structure, are determined by their specific substituents and molecular interactions. These properties are critical for their application in various fields (Zhang, Chen, Zhao, Fan, Chen, & An, 2013).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and potential for interactions with biological targets, are essential for understanding the compound's utility. Benzimidazole derivatives have shown a wide range of activities, influenced by their chemical structure and the presence of specific substituents (Kukla, Breslin, Pauwels, Fedde, Miranda, Scott, Sherrill, Raeymaekers, Van Gelder, Andries, 1991).

Scientific Research Applications

Synthesis and Antioxidant Properties

Benzimidazole derivatives, including those similar to the compound , have been synthesized and assessed for their antioxidant properties. These compounds, such as 1-[(substituted thiocarbamoylhydrazine carbonyl) methyl]-2-phenyl-1H-benzimidazoles, have shown significant in vitro effects on lipid peroxidation levels in rat liver, indicating potential antioxidant applications (Kuş et al., 2004).

Novel Synthesis Approaches

Research has developed methods for the synthesis of fused imidazoles, including imidazo[1,2-b][1,2,4]triazole and imidazo[5,1-f]-[1,2,4]triazine derivatives, showcasing the versatility of benzimidazole-based compounds in chemical synthesis (Molina et al., 1989).

Corrosion Inhibition

Benzimidazole derivatives have been investigated as corrosion inhibitors for mild steel in acidic solutions. These studies have demonstrated the compounds' efficacy in reducing corrosion rates, suggesting potential industrial applications in protecting metals (Yadav et al., 2013).

Catalytic Applications

New research into Ru(ii)-PNS(O) pincer complexes has shown that benzimidazoles can be synthesized from alcohols and aromatic diamines through an environmentally benign method, indicating their use in green chemistry and catalysis (Luo et al., 2017).

properties

IUPAC Name

1-(1H-benzimidazol-2-yl)-6-(4-methylphenyl)-6,7-dihydro-5H-indazol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N4O/c1-13-6-8-14(9-7-13)15-10-19-16(20(26)11-15)12-22-25(19)21-23-17-4-2-3-5-18(17)24-21/h2-9,12,15H,10-11H2,1H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMKBJENVYGEOOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2CC3=C(C=NN3C4=NC5=CC=CC=C5N4)C(=O)C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1H-benzimidazol-2-yl)-6-(4-methylphenyl)-1,5,6,7-tetrahydro-4H-indazol-4-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(1H-benzimidazol-2-yl)-6-(4-methylphenyl)-1,5,6,7-tetrahydro-4H-indazol-4-one
Reactant of Route 2
1-(1H-benzimidazol-2-yl)-6-(4-methylphenyl)-1,5,6,7-tetrahydro-4H-indazol-4-one
Reactant of Route 3
1-(1H-benzimidazol-2-yl)-6-(4-methylphenyl)-1,5,6,7-tetrahydro-4H-indazol-4-one
Reactant of Route 4
1-(1H-benzimidazol-2-yl)-6-(4-methylphenyl)-1,5,6,7-tetrahydro-4H-indazol-4-one
Reactant of Route 5
1-(1H-benzimidazol-2-yl)-6-(4-methylphenyl)-1,5,6,7-tetrahydro-4H-indazol-4-one
Reactant of Route 6
1-(1H-benzimidazol-2-yl)-6-(4-methylphenyl)-1,5,6,7-tetrahydro-4H-indazol-4-one

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